2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to the ethanone group, and a methylidene group attached to the cyclohexyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one typically involves the bromination of the corresponding ketone. One common method is the reaction of 1-(4-methylidenecyclohexyl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Substituted ethanones with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one can be compared with other brominated ketones and related compounds:
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar in structure but with a methoxy group instead of a methylidene group.
2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar in structure but with a methyl group instead of a methylidene group.
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one: Similar in structure but with a hydroxy group instead of a methylidene group.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other related compounds.
Properties
CAS No. |
2913279-99-7 |
---|---|
Molecular Formula |
C9H13BrO |
Molecular Weight |
217.10 g/mol |
IUPAC Name |
2-bromo-1-(4-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H13BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h8H,1-6H2 |
InChI Key |
HRMFBKBECUBVFM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.